1-(2-Bromo-thiazol-5-yl)-propan-1-ol
Description
1-(2-Bromo-thiazol-5-yl)-propan-1-ol is a brominated thiazole derivative with a hydroxyl group at the terminal position of a three-carbon chain (propan-1-ol). Thiazole rings are heterocyclic structures containing sulfur and nitrogen, often utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic and bioactivity properties.
Notably, the provided evidence refers to 3-(2-Bromo-thiazol-5-yl)-propan-1-ol (CAS: 1000529-41-8), a structural isomer where the hydroxyl group is at the 3-position of the propane chain . This positional difference may significantly alter physicochemical properties, such as solubility, boiling point, and biological activity.
Properties
Molecular Formula |
C6H8BrNOS |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(2-bromo-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H8BrNOS/c1-2-4(9)5-3-8-6(7)10-5/h3-4,9H,2H2,1H3 |
InChI Key |
OVDZHDGTFCISGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(S1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
Notes:
- logP (octanol-water partition coefficient): The terminal hydroxyl in the 1-isomer likely increases polarity compared to the 3-isomer, affecting solubility and membrane permeability.
- Reactivity : Bromine at the 2-position facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), but steric and electronic effects may differ between isomers.
- Safety : The 3-isomer’s Safety Data Sheet (SDS) highlights acute toxicity risks (oral, dermal) and recommends protective measures . The 1-isomer’s safety profile remains uncharacterized in the provided evidence.
Computational Insights
For example:
- Electrophilicity : The bromine atom in both isomers would create electron-deficient regions on the thiazole ring, but the hydroxyl group’s position may modulate electron density distribution.
- Hydrogen Bonding : The 1-isomer’s terminal hydroxyl group could enhance hydrogen-bonding capacity, influencing crystallization or solubility.
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